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Compound of Interest

Compound Name: VU0467485

Cat. No.: B611759

VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive
allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3] This
technical guide provides an in-depth overview of its pharmacological properties, experimental
methodologies used for its characterization, and its potential as a therapeutic agent, particularly
in the context of schizophrenia.[1][3]

Core Mechanism of Action

VU0467485 functions as a positive allosteric modulator, meaning it does not activate the M4
receptor directly but enhances the receptor's response to its endogenous ligand, acetylcholine
(ACh). This allosteric modulation leads to a potentiation of the M4 receptor's downstream
signaling pathways. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily
couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular
cyclic adenosine monophosphate (cCAMP) levels. By enhancing the effect of ACh, VU0467485
can restore or augment M4 receptor signaling, which is thought to be beneficial in conditions
like schizophrenia where dopaminergic pathways, modulated by M4 receptors, are
dysregulated.
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Figure 1: Mechanism of Action of VU0467485 as an M4 PAM.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties
of VU0467485.

In Vitro Potency

Species Receptor Assay Type EC50
Human M4 Calcium Mobilization 78.8 nM
Rat M4 Calcium Mobilization 26.6 nM
Dog M4 Calcium Mobilization 87 nM
Cynomolgus Monkey M4 Calcium Mobilization 102 nM

In Vitro Selectivity

VU0467485 demonstrates high selectivity for the M4 receptor over other muscarinic subtypes.

Species Receptor Subtype Activity

Human M1, M2, M3, M5 EC50 > 30 uM
Rat M1, M2, M3, M5 EC50 > 30 uM
Dog M2 EC50 > 30 uM
Cynomolgus Monkey M2 EC50 > 30 uM
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Pharmacokinetic Profile

Parameter Species Value
Cmax (3 mg/kg, p.o.) Rat 1.2 uM
AUCO-inf (3 mg/kg, p.o.) Rat 3.8 uM:-h
Elimination t1/2 Rat 4.2 hours
CNS Penetration (Kp) Rat 0.31-1.0
Unbound Brain to Plasma

Ratio (Kp.ut) Rat 0.37-0.84
Permeability (Caco-2 Papp) 31 x10-6 cm/s

P-gp Substrate No (ER = 1.4 in MDCK-MDR1)

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

In Vitro Calcium Mobilization Assay

This assay is a primary method for determining the potency and selectivity of M4 PAMSs.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium
mobilization by VU0467485 in cells expressing the M4 receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat M4
muscarinic acetylcholine receptor. To facilitate a calcium readout from the Gi/o-coupled M4
receptor, a chimeric G-protein, Gqi5, is often co-expressed.

Protocol:
¢ Cell Culture: CHO cells are cultured in appropriate media and conditions.

o Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and
incubated to allow for cell attachment.
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Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-
sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

Compound Addition: A sub-threshold (EC20) concentration of acetylcholine is added to the
wells, followed by varying concentrations of VU0467485.

Fluorescence Reading: The plate is immediately placed in a fluorescence plate reader (e.g.,
FLIPR or FlexStation) and changes in intracellular calcium are recorded as changes in
fluorescence intensity over time.

Data Analysis: The peak fluorescence response is measured, and concentration-response
curves are generated to calculate the EC50 values for VU0467485.
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Figure 2: Workflow for In Vitro Calcium Mobilization Assay.

In Vivo Behavioral Models

VU0467485 has been evaluated in rodent models of schizophrenia to assess its antipsychotic-
like activity.

1. Amphetamine-Induced Hyperlocomotion (AHL) Model:
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Objective: To determine if VU0467485 can reverse the hyperlocomotor activity induced by

amphetamine, a psychostimulant that increases dopamine levels.

Protocol:

Acclimation: Rats are acclimated to the testing environment (e.g., open-field arenas).

Dosing: Animals are pre-treated with either vehicle or varying doses of VU0467485 via oral
gavage (p.o.).

Amphetamine Challenge: After a set pre-treatment time, animals are administered
amphetamine (e.g., 0.75 mg/kg, s.c.) to induce hyperlocomotion.

Locomotor Activity Monitoring: Immediately following the amphetamine challenge, locomotor
activity (e.g., distance traveled, rearing) is recorded for a specified duration.

Data Analysis: The locomotor activity of the VU0467485-treated groups is compared to the
vehicle-treated group to assess the reversal of amphetamine-induced hyperlocomotion. A
dose-dependent reversal is indicative of antipsychotic-like efficacy.

. MK-801-Induced Hyperlocomotion Model:

Objective: To assess the ability of VU0467485 to reverse hyperlocomotion induced by MK-801,

an NMDA receptor antagonist that models certain aspects of schizophrenia.

Protocol:

Acclimation: Similar to the AHL model, rats are acclimated to the testing arenas.
Dosing: Rats are pre-treated with vehicle or VU0467485 (e.g., 10-30 mg/kg, p.o.).

MK-801 Challenge: Following the pre-treatment period, animals are administered MK-801
(e.g., 0.18 mg/kg, s.c.).

Locomotor Activity Monitoring: Locomotor activity is recorded and quantified.

Data Analysis: The effect of VU0467485 on MK-801-induced hyperlocomotion is analyzed by
comparing the treated groups to the vehicle control group.
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Signaling Pathway Modulation

As an M4 PAM, VU0467485 modulates the canonical Gi/o signaling pathway. The potentiation
of ACh binding to the M4 receptor enhances the dissociation of the G-protein into its Gai/o and
Gy subunits. The Gai/o subunit inhibits adenylyl cyclase, reducing cAMP production. The GBy
subunits can modulate other effectors, such as G-protein-gated inwardly rectifying potassium
channels (GIRKs) and voltage-gated calcium channels.
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Figure 3: M4 Receptor Signaling Pathway Modulated by VU0467485.

Summary and Conclusion

VU0467485 is a well-characterized M4 positive allosteric modulator with robust in vitro potency
across multiple species and demonstrated in vivo efficacy in preclinical models of
schizophrenia. Its high selectivity for the M4 receptor over other muscarinic subtypes suggests
a favorable side effect profile compared to non-selective muscarinic agonists. The compound
possesses a good pharmacokinetic profile, including CNS penetration, making it a valuable tool
for studying M4 receptor pharmacology and a promising lead compound for the development of
novel antipsychotic drugs. The detailed pharmacological data and established experimental
protocols provide a solid foundation for further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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